Hepta-3,6-dien-1-OL
Description
Contextualization within the Field of Unsaturated Alcohols and Dienes
Unsaturated alcohols and dienes are fundamental classes of organic compounds that play a crucial role in numerous synthetic strategies. nih.gov Unsaturated alcohols, which contain both a hydroxyl group and at least one carbon-carbon double or triple bond, are prized for the dual reactivity they offer. The hydroxyl group can undergo a wide range of transformations, including oxidation, esterification, and etherification, while the unsaturated bond provides a site for additions, oxidations, and various coupling reactions.
Dienes, hydrocarbons with two carbon-carbon double bonds, are broadly classified as conjugated, isolated, or cumulated, based on the relative positions of their double bonds. researchgate.net Hepta-3,6-dien-1-ol is an example of a molecule containing an isolated diene system, where the double bonds are separated by more than one single bond. This structural feature means that the two double bonds react independently of each other, akin to simple alkenes. acs.org The presence of both the alcohol and the diene functionalities within the same molecule provides a versatile toolkit for synthetic chemists, allowing for selective manipulation of each functional group to build molecular complexity. nih.gov
Significance of this compound as a Scaffold in Organic Synthesis
The significance of this compound as a scaffold in organic synthesis lies in its ability to serve as a versatile starting material for the construction of more complex molecules. nih.gov Its linear seven-carbon backbone, punctuated by reactive sites at either end and in the middle, allows for the introduction of various functionalities and the formation of diverse cyclic and acyclic structures.
The primary alcohol at the C-1 position can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. The double bonds at the C-3 and C-6 positions are amenable to a wide array of transformations, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation. Furthermore, the 1,4-diene system can participate in transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The ability to selectively functionalize these different positions makes this compound a valuable building block for the synthesis of natural products and other biologically active compounds. mdpi.com
Historical Overview of Research Pertaining to Heptadienols
The study of unsaturated alcohols and dienes has a rich history deeply intertwined with the development of organic chemistry. chemistryviews.orgmurov.info While a detailed historical account specifically for this compound is not extensively documented in early literature, the foundational research on related structures and functional groups laid the groundwork for understanding its chemistry.
The 19th century saw seminal discoveries in the field of organic chemistry, including the isolation and characterization of numerous natural products containing alcohol and alkene functionalities. chemistryviews.org The development of synthetic methodologies in the early 20th century, such as Grignard reactions and various oxidation and reduction techniques, provided chemists with the tools to construct and manipulate molecules with increasing complexity.
The mid-20th century witnessed a surge in the study of reaction mechanisms and the development of stereoselective synthesis, which is crucial for preparing specific isomers of compounds like heptadienols. acs.org The advent of modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, has been instrumental in the structural elucidation of these molecules. More recent research has focused on the development of highly selective catalytic methods for the synthesis and functionalization of dienes and unsaturated alcohols, driven by the demand for efficient and environmentally benign synthetic routes. mdpi.com
Chemical and Physical Properties of this compound
The following table summarizes some of the key computed chemical and physical properties of this compound. nih.gov
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 80502-29-0 |
| SMILES | C=CCC=CCCO |
| InChIKey | JHKUFOOWUVOJDX-UHFFFAOYSA-N |
| Topological Polar Surface Area | 20.2 Ų |
| Complexity | 74.5 |
Structure
3D Structure
Properties
CAS No. |
80502-29-0 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
hepta-3,6-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2,4-5,8H,1,3,6-7H2 |
InChI Key |
JHKUFOOWUVOJDX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC=CCCO |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to Hepta 3,6 Dien 1 Ol
Established Reaction Pathways for Hepta-3,6-dien-1-OL Construction
Traditional synthetic routes to this compound and related unsaturated alcohols often rely on foundational organic reactions, including the reduction of carbonyl compounds and the formation of carbon-carbon bonds through alkylation and coupling strategies.
Reductive Synthesis from Carbonyl Precursors
The synthesis of unsaturated alcohols like this compound can be achieved through the selective reduction of corresponding carbonyl precursors, such as aldehydes or ketones. While specific examples for this compound are not extensively detailed in the provided results, the general principle involves the use of reducing agents that can selectively act on a carbonyl group without affecting the carbon-carbon double bonds. For instance, the reduction of a heptadienal or heptadienone could theoretically yield this compound. Common reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which are capable of reducing aldehydes and ketones to alcohols. smolecule.com The choice of reagent and reaction conditions is crucial to prevent the undesired reduction of the alkene moieties.
Carbon-Carbon Bond Forming Reactions: Alkylation and Coupling Strategies
The construction of the carbon skeleton of this compound often involves the strategic formation of new carbon-carbon bonds. Grignard reactions and Wittig-type olefinations are prominent examples of these powerful techniques.
Grignard reagents are organomagnesium halides that serve as potent nucleophiles, capable of attacking electrophilic carbons such as those in carbonyl groups. pearson.com A plausible and common route to synthesize unsaturated alcohols involves the reaction of a Grignard reagent with an appropriate aldehyde or epoxide. smolecule.com For the synthesis of a related compound, hepta-1,6-dien-4-ol, a reaction between ethyl formate (B1220265) and an excess of allylmagnesium bromide has been proposed. pearson.com Similarly, the synthesis of hepta-1,6-dien-3-ol (B6149494) can be achieved through the reaction of a suitable Grignard reagent with an aldehyde precursor. smolecule.com
A potential Grignard synthesis for this compound could involve the reaction of allylmagnesium bromide with a 4-carbon aldehyde containing a terminal double bond, followed by an acidic workup. The nucleophilic allyl group of the Grignard reagent would add to the carbonyl carbon of the aldehyde, forming the seven-carbon backbone and, after protonation, the desired alcohol.
Table 1: Grignard Reagent-Mediated Synthesis of Unsaturated Alcohols
| Precursors | Reagent | Product | Reference |
|---|---|---|---|
| Ethyl formate | Allylmagnesium bromide | Hepta-1,6-dien-4-ol | pearson.com |
| Aldehyde/Ketone | Grignard reagent | Hepta-1,6-dien-3-ol | smolecule.com |
The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from carbonyl compounds and a phosphorus ylide (phosphorane). researchgate.net This reaction is highly valued for its reliability in forming a carbon-carbon double bond at a specific location without generating isomeric mixtures, a common issue with older methods like Grignard reactions for alkene synthesis. researchgate.net The reaction proceeds under mild conditions. researchgate.net
For the synthesis of dienol systems, the Wittig reaction can be a powerful tool. For example, the Wittig reaction of (methallylidene)triphenylphosphorane with erythro-4-acetoxy-2,3-dimethylbutanal was used to afford erythro-2,3,6-trimethylhepta-4,6-dien-1-yl acetate. researchgate.net While a direct application to this compound is not explicitly described, a similar strategy could be envisioned. This would likely involve the reaction of a suitable phosphorus ylide with a 5-carbon aldehyde containing a terminal double bond to create one of the double bonds in the target molecule. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, is another key method for synthesizing α,β-unsaturated carbonyl compounds and can be adapted for dienol synthesis. benchchem.com
Table 2: Olefination Reactions in the Synthesis of Dienol Systems
| Reaction Type | Reactants | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Wittig Reaction | (Methallylidene)triphenylphosphorane + erythro-4-acetoxy-2,3-dimethylbutanal | Substituted heptadienyl acetate | Forms a new C=C bond | researchgate.net |
Advanced Catalytic Syntheses of Heptadienol Systems
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis, in particular, has revolutionized the construction of complex molecules, including dienol systems.
Transition Metal-Catalyzed Approaches (e.g., Metathesis-Based Routes for Related Compounds)
Transition metal-catalyzed reactions offer powerful tools for the synthesis of complex molecules. nih.gov Olefin metathesis, a reaction that involves the redistribution of alkene fragments, has become a cornerstone of modern organic synthesis for forming carbon-carbon double bonds. sigmaaldrich.com Ring-closing metathesis (RCM) is particularly useful for synthesizing cyclic compounds from acyclic dienes. sigmaaldrich.comresearchgate.net While not a direct synthesis of the acyclic this compound, the principles of metathesis are highly relevant to the synthesis of related dienol structures. For example, RCM has been used to synthesize the B-ring of eleutherobin (B1238929) and other medium-sized cyclic ethers from 1,6-dienols. researchgate.net
Cross-metathesis (CM) is another variant that combines two different olefins to create a new olefin product. sigmaaldrich.com This could be a potential route to this compound by reacting two smaller alkene fragments. The development of robust catalysts, such as those developed by Grubbs and Schrock, has significantly enhanced the scope and applicability of metathesis reactions, allowing for the synthesis of complex molecules with fewer steps and greater selectivity. researchgate.net
Palladium-catalyzed coupling reactions are also instrumental in forming skipped diene systems. For instance, a "ligand-free" palladium-catalyzed coupling of (Z)-3-(tributylstannyl)but-2-en-1-ol with (E)-but-2-en-1-yl isobutyl carbonate was used to synthesize (2Z,5E)-3-methylhepta-2,5-dien-1-ol with high yield and regioselectivity. nih.gov
Table 3: Transition Metal-Catalyzed Syntheses of Dienol Systems
| Catalytic Method | Catalyst Type | Application | Reference |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Grubbs' catalyst | Synthesis of cyclic ethers from 1,6-dienols | researchgate.net |
Stereoselective and Regioselective Methodologies for this compound
The synthesis of specific stereoisomers of this compound requires methodologies that can precisely control the three-dimensional arrangement of atoms, including the chirality at the alcohol-bearing carbon and the geometry of the double bonds.
Enantioselective and Diastereoselective Control in Dienol Formation
Achieving high levels of enantiomeric and diastereomeric purity is a critical challenge in the synthesis of complex molecules. For dienols and related structures, significant progress has been made using catalyst- and substrate-controlled reactions.
A notable advancement involves the use of nickel catalysis for the reductive coupling of aldehydes with dienol ethers, which provides access to monoprotected vicinal diols with exceptional stereocontrol. acs.orgnih.gov By selecting appropriate chiral ligands, it is possible to dictate the stereochemical outcome. For instance, nickel catalysis combined with cyclodiphosphazane or VAPOL-derived phosphoramidite (B1245037) ligands facilitates this transformation. acs.orgnih.gov A key feature of this methodology is its unusual regioselectivity, where the reaction occurs at the most hindered carbon atom attached to the oxygen substituent. nih.gov Remarkably, by choosing the appropriate configuration of the diene partner, both syn and anti diastereomers of the diol products can be synthesized with outstanding diastereoselectivity and often excellent enantioselectivity. acs.orgnih.gov
General strategies for stereocontrol in similar systems often rely on aldol (B89426) reactions of aldehydes with ester-derived dienolates or the use of chiral auxiliaries. nih.govnumberanalytics.com For example, Evans' chiral N-acyl oxazolidinones are widely applied to achieve diastereoselective aldol reactions. numberanalytics.com Another approach involves the in situ generation of a (Z)-dienolborinate from an allenyl ester, which then reacts with aldehydes to yield syn α-vinyl-β-hydroxy esters with very high diastereoselectivity (dr >40:1) and good to excellent enantioselectivity (73–89% ee). nih.gov
Table 1: Enantioselective and Diastereoselective Dienol Synthesis via Nickel Catalysis acs.orgnih.gov
| Catalyst System (Ligand) | Reactants | Product Type | Diastereoselectivity (dr) | Enantioselectivity (ee) |
|---|---|---|---|---|
| Ni(cod)₂ / Cyclodiphosphazane L6 | Dienol Ether + Aldehyde | anti-Diol | >20:1 | up to 98% |
| Ni(cod)₂ / VAPOL Phosphoramidite L17 | Dienol Ether + Aldehyde | syn-Diol | >20:1 | up to 99% |
Control of Double Bond Geometry (E/Z Isomerism)
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for the stereoselective construction of 1,3-dienes. mdpi.com A common strategy involves the Sonogashira coupling of a vinyl halide with a terminal alkyne, followed by a stereoselective reduction of the resulting enyne. ubbcluj.rorsc.org This approach allows for the programmed synthesis of specific isomers. For example, the synthesis of an (8E,10Z)-dienal was achieved using a Sonogashira reaction followed by a Z-selective reduction. ubbcluj.ro Similarly, (4E,6Z) and (4E,6E)-hexadeca-4,6,10-trien-1-ol have been synthesized using Sonogashira coupling to set the E-double bond, followed by stereoselective hydrogenation to form either the E,Z or E,E diene system. rsc.org
Classic olefination methods also provide pathways to stereodefined dienes. The Julia-Kocienski reaction, for instance, is known to produce dienes with a predominant (E)-configuration at the newly formed double bond under mild conditions. mdpi.com The Wittig reaction is another versatile tool, where the choice of phosphonium (B103445) ylide and reaction conditions can influence the E/Z selectivity. rsc.orgresearchgate.net
A novel and highly stereocontrolled method involves a tandem rhodium(I)-catalyzed propargyl Claisen rearrangement followed by a hydrogen transfer. google.com This reaction transforms propargyl vinyl ethers into (E,Z)-dienals with high stereoselectivity. google.com The Z-geometry of the first double bond is established via a six-membered cyclic intermediate, while the E-geometry of the second double bond results from a subsequent protodemetallation step. google.com
Novel Synthetic Route Development for this compound and its Analogs
Research into the synthesis of this compound and its analogs is continuously evolving, with a focus on developing new catalytic systems that offer improved efficiency, selectivity, and sustainability.
Exploration of New Catalytic Systems
The development of innovative catalytic systems is crucial for advancing synthetic chemistry. Several novel systems have been reported for the synthesis of dienols and their derivatives.
Nickel and Brønsted Acid Dual Catalysis : A highly atom-economical, redox-neutral coupling of 1,3-dienes and aldehydes has been achieved using a dual catalytic system of nickel and a Brønsted acid. chinesechemsoc.org This method avoids the need for metallic reagents and reductants, producing dienols in high yields (up to 94%) and with significant control over double bond geometry (up to 50:1 E/Z ratio). chinesechemsoc.org The use of 2-isopropoxyphenol (B44703) as the Brønsted acid co-catalyst was found to be critical for achieving both high reactivity and selectivity. chinesechemsoc.org
Rhodium-Catalyzed Enantioselective Cyclization : A rhodium(I) catalyst paired with a chiral ferrocelane ligand ((R,R)-Me-ferrocelane) and trifluoroacetic acid (TFA) has been successfully used for the enantioselective intramolecular hydroalkoxylation of allenyl alcohols. researchgate.net Using hepta-5,6-dien-1-ol as a model substrate, this system produces α-chiral cyclic ethers in high yields and with promising enantioselectivity. researchgate.net
Titanium-Catalyzed Cyclomagnesiation : A stereoselective method for synthesizing (5Z,9Z)-dienoic acid analogs was developed utilizing a Ti-catalyzed homo-cyclomagnesiation of the tetrahydropyran (B127337) ether of hepta-5,6-dien-1-ol with Grignard reagents. nih.gov
Copper-Catalyzed Photobicyclization : An intramolecular copper(I)-catalyzed photobicyclization of 3,6-dimethylhepta-1,6-dien-3-ol has been used as a key step in the synthesis of the monoterpene grandisol (B1216609), showcasing the utility of copper catalysis in manipulating dienol structures. capes.gov.br
Table 2: Novel Catalytic Systems for Dienol Synthesis and Functionalization
| Catalytic System | Reaction Type | Key Advantage(s) | Reference(s) |
|---|---|---|---|
| Ni / Brønsted Acid | Redox-Neutral Coupling of Diene and Aldehyde | Atom-economical, byproduct-free, high E/Z selectivity | chinesechemsoc.org |
| Rh(I) / Chiral Ferrocelane / TFA | Enantioselective Intramolecular Hydroalkoxylation | Access to chiral cyclic ethers from allenyl alcohols | researchgate.net |
| Ti-catalyst / Grignard Reagent | Homo-cyclomagnesiation | Stereoselective formation of Z,Z-diene structures | nih.gov |
| Cu(I) | Intramolecular Photobicyclization | Formation of bicyclic structures from dienols | capes.gov.br |
Investigation of Mechanistic Pathways in Novel Formations
Understanding the reaction mechanism is fundamental to optimizing existing methods and designing new ones. For the novel dienol syntheses, several mechanistic pathways have been proposed.
In the dual Ni/Brønsted acid-catalyzed coupling, the proposed mechanism begins with the oxidative cyclization of the Ni(0) catalyst, the 1,3-diene, and the aldehyde to form a five-membered cyclic nickelacycle intermediate. chinesechemsoc.org This nickelacycle is then protonated by the Brønsted acid, which induces a β-hydride elimination to release the dienol product and regenerate the active catalyst. chinesechemsoc.org
The nickel-catalyzed enantioselective reductive coupling of dienyl ethers and aldehydes is also thought to proceed through a nickelacycle intermediate. acs.org The steric bulk of the chiral phosphine (B1218219) or phosphoramidite ligand plays a crucial role in this pathway, directing the orientation of the reactants on the metal center. acs.org This steric influence is responsible for the observed regioselectivity, forcing the reaction to occur at the more hindered carbon, and ultimately controls the diastereomeric and enantiomeric outcome. acs.orgnih.gov
For the Rh(I)-catalyzed tandem synthesis of (E,Z)-dienals, the proposed mechanism involves two key stages. google.com The first is a propargyl Claisen rearrangement that proceeds through a six-membered cyclic transition state, which accounts for the formation of the Z-configured double bond. google.com This is followed by a stereoselective hydrogen transfer and protodemetallation step that establishes the E-geometry of the second double bond. google.com
Theoretical studies on related systems, such as the photocyclization of tropones to form bicyclo[3.2.0]hepta-3,6-dien-2-one derivatives, have highlighted the role of acid catalysts in reducing the energy barriers for the reaction. researchgate.netchemrxiv.org These computational investigations provide insight into plausible deactivation pathways and how reaction conditions can influence the formation of specific products. researchgate.net
Chemical Reactivity and Transformation Studies of Hepta 3,6 Dien 1 Ol
Reactivity of the Hydroxyl Functional Group
The terminal hydroxyl (-OH) group is a primary site for various chemical modifications, including derivatization, oxidation, reduction, and nucleophilic substitution.
In multi-step syntheses, the hydroxyl group of Hepta-3,6-dien-1-OL often requires protection to prevent unwanted side reactions while other parts of the molecule are being modified. The selection of a protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal.
Common strategies involve converting the alcohol into an ether or an ester. For instance, tetrahydropyranyl (THP) ethers are frequently used to protect alcohols. In a synthesis involving a similar diene alcohol, a hydroxyl group was successfully protected as a THP ether, which is stable under the conditions of a subsequent Ti-catalyzed cross-cyclomagnesiation reaction, and later removed via hydrolysis. sciforum.net Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are also standard choices, offering varying degrees of stability and different deprotection conditions.
Table 1: Common Protection Strategies for the Hydroxyl Group
| Protecting Group | Reagents for Protection | Resulting Derivative | Reagents for Deprotection |
| Tetrahydropyranyl (THP) | 3,4-Dihydropyran (DHP), cat. acid (e.g., PTSA) | 1-((Tetrahydro-2H-pyran-2-yl)oxy)hepta-3,6-diene | Acetic acid in THF/water, or other acidic conditions |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole in DMF | 1-((tert-Butyldimethylsilyl)oxy)hepta-3,6-diene | Tetrabutylammonium fluoride (B91410) (TBAF) in THF |
| Acetate (Ac) | Acetic anhydride, Pyridine or DMAP | Hepta-3,6-dien-1-yl acetate | Mild base (e.g., K₂CO₃ in methanol) or acid |
The primary alcohol in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The presence of the double bonds requires careful selection of reagents to avoid unwanted reactions at the diene system.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂), selectively oxidize primary alcohols to aldehydes. This reaction would yield hepta-3,6-dienal . For a more complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Research on analogous long-chain diene alcohols has shown that oxidation to the corresponding dienoic acid can be achieved. sciforum.net Reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) or potassium permanganate (B83412) (KMnO₄) under basic conditions followed by an acidic workup would transform this compound into hepta-3,6-dienoic acid .
Table 2: Oxidation Reactions of this compound
| Target Product | Reagent(s) | Reaction Conditions |
| Hepta-3,6-dienal | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room temperature |
| Hepta-3,6-dienoic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | 0°C to Room temperature |
While the hydroxyl group is already in a reduced state, the unsaturated carbon-carbon bonds of this compound can be readily reduced. The most common method for saturating the diene system is catalytic hydrogenation. This process involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst.
Using a catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), both double bonds can be fully reduced to yield the corresponding saturated primary alcohol, heptan-1-ol . This transformation completely removes the reactivity associated with the diene system. In some complex syntheses, selective reduction of one functional group in the presence of others is critical; for instance, reagents like DIBAL-H have been used for the regioselective reduction of ketones to allylic alcohols without affecting other parts of the molecule. acs.org
Table 3: Reduction of the Diene System in this compound
| Target Product | Reagent(s) | Reaction Type |
| Heptan-1-ol | H₂, Palladium on Carbon (Pd/C) | Catalytic Hydrogenation |
| Heptan-1-ol | H₂, Platinum(IV) oxide (PtO₂) | Catalytic Hydrogenation |
The hydroxyl group is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. chemguide.co.uk Therefore, to facilitate substitution, the -OH group must first be converted into a better leaving group. This can be achieved by protonating it under acidic conditions to form an oxonium ion (-OH₂⁺), which can depart as a neutral water molecule, or by converting it into a sulfonate ester (e.g., tosylate) or a halide.
For example, reacting this compound with thionyl chloride (SOCl₂) can produce 1-chlorohepta-3,6-diene , while reaction with phosphorus tribromide (PBr₃) would yield 1-bromohepta-3,6-diene . These reactions are classic examples of nucleophilic substitution where a nucleophile replaces the hydroxyl group. chemguide.co.ukwikipedia.org
Table 4: Nucleophilic Substitution of the Hydroxyl Group
| Target Product | Reagent(s) | Leaving Group (Intermediate) |
| 1-Chlorohepta-3,6-diene | Thionyl chloride (SOCl₂) | Chlorosulfite ester |
| 1-Bromohepta-3,6-diene | Phosphorus tribromide (PBr₃) | Bromophosphite ester |
| Hepta-3,6-dien-1-yl tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (⁻OTs) |
Reactivity of the Non-Conjugated Diene System in this compound
The two double bonds in this compound are located at the C3-C4 and C6-C7 positions. They are separated by two single bonds, classifying them as isolated or non-conjugated. As a result, they generally react independently of one another in a manner characteristic of simple alkenes.
Electrophilic addition is a characteristic reaction of alkenes. In this compound, an electrophile can attack either the C3=C4 or the C6=C7 double bond. The reaction with one equivalent of an electrophilic reagent like a hydrogen halide (H-X) or a halogen (X₂) would likely result in a mixture of products where addition has occurred at either site.
For example, the addition of hydrogen bromide (HBr) would proceed according to Markovnikov's rule.
Addition to the C6=C7 bond: The hydrogen atom adds to the terminal carbon (C7), which has more hydrogen atoms, forming a secondary carbocation at C6. The bromide ion then attacks this carbocation, yielding 6-bromohept-3-en-1-ol .
Addition to the C3=C4 bond: The outcome is less regioselective as both carbons have one hydrogen atom. However, the stability of the resulting secondary carbocations at C3 and C4 would influence the product distribution, leading to a mixture of 4-bromohept-6-en-1-ol and 3-bromohept-6-en-1-ol .
With an excess of the electrophilic reagent, addition across both double bonds can occur.
Cycloaddition Chemistry and Intramolecular Processes (e.g., Diels-Alder Reactivity)
The cycloaddition potential of this compound is intrinsically linked to the arrangement of its double bonds. As a non-conjugated diene, it is not an ideal substrate for the classic Diels-Alder reaction, which requires a conjugated 1,3-diene system. masterorganicchemistry.comorgosolver.com For this compound to participate in a Diels-Alder reaction, it would first need to undergo isomerization to a conjugated isomer, such as hepta-2,4-dien-1-ol.
However, the 1,6-diene structure of the carbon skeleton is suitable for other types of cycloadditions, particularly intramolecular variants. Research on analogous systems provides insight into potential transformations. For instance, a study on the synthesis of the monoterpene grandisol (B1216609) utilized an intramolecular copper(I)-catalyzed photobicyclization of 3,6-dimethylhepta-1,6-dien-3-ol. acs.org This reaction proceeds via a [2+2] photocycloaddition to form a bicyclo[3.2.0]heptan-endo-2-ol derivative, demonstrating a pathway for forming bicyclic systems from a hepta-1,6-diene framework. acs.org
While direct Diels-Alder reactivity is unfavorable, studies on closely related conjugated dienols highlight the potential reactivity following an initial isomerization step. For example, the Diels-Alder reaction between the conjugated isomer, (3E,5E)-hepta-3,5-dien-2-ol, and a quinone derivative has been reported to yield tricyclic hydroquinone (B1673460) structures. mdpi.com This suggests that if reaction conditions promote the isomerization of this compound to a conjugated form, subsequent [4+2] cycloaddition could be a viable pathway.
The table below summarizes the expected cycloaddition behavior based on the compound's structure and data from analogous systems.
| Reaction Type | Substrate Requirement | Applicability to this compound | Potential Product |
| Intermolecular Diels-Alder | Conjugated 1,3-Diene | Unlikely without prior isomerization | Substituted Cyclohexene |
| Intramolecular [2+2] Photocycloaddition | Two Alkene Moieties | Feasible | Bicyclo[3.2.0]heptane derivative |
| Intramolecular Diels-Alder | Diene and Dienophile in one molecule | Unlikely without structural modification | Fused/Bridged Bicyclic System |
Rearrangement and Isomerization Dynamics
The this compound framework is susceptible to various rearrangement and isomerization reactions, driven by the thermodynamic stability of potential products, such as conjugated dienes or carbonyl compounds.
Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. wikipedia.org The specific structure of this compound does not lend itself directly to the most common oup.comoup.com sigmatropic rearrangements like the Cope or Claisen rearrangements, which typically require a 1,5-diene skeleton. wikipedia.orglibretexts.org
However, related structures demonstrate the potential for such transformations. For instance, studies on γ-substituted allylic alcohols have shown that oup.comoup.com-sigmatropic rearrangements can occur. In one case, a substituted penta-1,4-dien-3-ol underwent a Johnson-Claisen rearrangement to yield a hepta-4,6-dienoate derivative. rsc.orgnih.gov This highlights that if the hydroxyl group were positioned differently within the heptadiene framework (e.g., at C-3 in a hepta-1,5-diene system), an oxy-Cope rearrangement could be a plausible transformation. libretexts.org
Another potential sigmatropic pathway for this compound would be a organic-chemistry.orgbeilstein-journals.org-hydrogen shift. This type of reaction is common in 1,3-diene systems. libretexts.org Therefore, if this compound first isomerizes to a conjugated diene like hepta-2,4-dien-1-ol, a subsequent organic-chemistry.orgbeilstein-journals.org-hydrogen shift could occur, leading to a different isomeric dienol.
The following table outlines potential sigmatropic rearrangements for the heptadienol framework.
| Rearrangement Type | Required Structural Motif | Plausibility for this compound |
| oup.comoup.com Oxy-Cope | 1,5-Dien-3-ol | Low (requires different isomer) |
| oup.comoup.com Claisen | Allyl vinyl ether | Low (requires prior etherification and specific structure) |
| organic-chemistry.orgbeilstein-journals.org Hydrogen Shift | Conjugated 1,3-Diene | Possible after isomerization to a conjugated diene |
The double bonds in this compound can undergo positional and geometric isomerization, often catalyzed by acids or transition metals. organic-chemistry.org Such isomerizations are typically driven by the formation of a more thermodynamically stable system.
Positional Isomerization: The migration of the double bonds in this compound can lead to several isomers. The most significant driving force is the formation of a conjugated diene system, which is stabilized by resonance. orgoreview.com Catalysts based on rhenium, cobalt, and ruthenium have been shown to promote the positional isomerization of allylic alcohols and dienes. organic-chemistry.org For this compound, isomerization could yield conjugated dienols such as (E/Z)-hepta-2,4-dien-1-ol or (E/Z)-hepta-3,5-dien-1-ol. These isomerization processes are critical as they can generate substrates for subsequent reactions like the Diels-Alder cycloaddition. organic-chemistry.org
Geometric Isomerization: Geometric isomerism (cis/trans or E/Z) is possible around the C3=C4 double bond in this compound. orgosolver.comchemguide.co.uk The molecule can exist as either (3E)-hepta-3,6-dien-1-ol or (3Z)-hepta-3,6-dien-1-ol. The interconversion between these isomers can be facilitated by thermal or photochemical conditions, or through catalysis. The specific geometry of the double bonds can significantly influence the stereochemical outcome of subsequent reactions. Syntheses of related conjugated dienes have demonstrated that all four possible geometric isomers can often be prepared and isolated. acs.org
The table below details the primary isomerization possibilities for this compound.
| Isomerization Type | Description | Potential Products |
| Positional | Migration of double bonds to form a more stable system. | (E/Z)-Hepta-2,4-dien-1-ol, (E/Z)-Hepta-3,5-dien-1-ol |
| Geometric | Change in substituent orientation around the C3=C4 double bond. | (3E)-hepta-3,6-dien-1-ol, (3Z)-hepta-3,6-dien-1-ol |
Theoretical and Computational Investigations of Hepta 3,6 Dien 1 Ol
Role and Applications of Hepta 3,6 Dien 1 Ol in Advanced Organic Synthesis
Hepta-3,6-dien-1-OL as a Versatile Synthetic Intermediate
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The primary alcohol can undergo typical oxidation reactions to furnish the corresponding aldehyde or carboxylic acid, while the double bonds can participate in hydrogenation, halogenation, and various cycloaddition reactions.
The strategic placement of the double bonds at the 3- and 6-positions allows for specific transformations. For instance, the terminal alkene is amenable to reactions like hydroboration-oxidation to introduce another hydroxyl group, while the internal double bond can be functionalized selectively. This dual reactivity enables chemists to employ this compound in multi-step synthetic sequences where different parts of the molecule are modified sequentially.
Key reactions involving this dienol framework include:
Oxidation: The primary alcohol can be oxidized to yield hepta-3,6-dienal or hepta-3,6-dienoic acid, which are themselves useful synthetic precursors.
Hydrogenation: Catalytic hydrogenation can selectively reduce one or both double bonds, leading to hepta-3-en-1-ol, hepta-6-en-1-ol, or fully saturated heptan-1-ol.
Cyclization: The diene system is a precursor for intramolecular cyclization reactions. For example, derivatives of the closely related hepta-1,6-diene scaffold can undergo ring-closing metathesis to form five-membered rings or participate in radical cyclizations.
This inherent reactivity makes this compound and its isomers valuable starting points for creating more elaborate molecules for applications in pharmaceuticals and materials science. ontosight.ai
Precursor in the Total Synthesis of Complex Natural Products and Analogues
The carbon skeleton of this compound is embedded within numerous complex natural products. Consequently, its derivatives have been employed as key starting materials or intermediates in their total synthesis.
A notable example involves the synthesis of several important monoterpenes. While not using this compound directly, a closely related substituted derivative, 3,6-dimethylhepta-1,6-dien-3-ol , serves as a crucial precursor for an intramolecular copper(I)-catalyzed photobicyclization. capes.gov.bracs.org This reaction constructs the bicyclo[3.2.0]heptane core, which is central to the structures of natural products like the cotton boll weevil pheromone grandisol (B1216609) , as well as lineatin , filifolone , and raikovenal . capes.gov.bracs.org The development of this strategy, moving from intermolecular to intramolecular approaches, highlights the evolution of synthetic efficiency built upon this dienol framework. capes.gov.br Similarly, the synthesis of the marine sesquiterpene (±)-laurokamurene B was achieved starting from a substituted dienol, 4,5,5-trimethyl-3-(4-methylphenyl)hepta-1,6-dien-3-ol, utilizing a ring-closing metathesis (RCM) reaction. iisc.ac.in
| Natural Product Target | Key Precursor (Derivative) | Core Reaction Type |
| Grandisol | 3,6-Dimethylhepta-1,6-dien-3-ol | Intramolecular Photobicyclization |
| Lineatin | Bicyclo[3.2.0]hept-2-en-6-one (from dienol) | Selective Manipulation |
| Filifolone | Bicyclo[3.2.0]hept-2-en-6-one (from dienol) | Selective Manipulation |
| (±)-Laurokamurene B | 4,5,5-Trimethyl-3-(4-methylphenyl)hepta-1,6-dien-3-ol | Ring-Closing Metathesis |
The "chiral pool" approach in organic synthesis utilizes readily available, enantiomerically pure natural products as starting materials to build complex chiral molecules. While this compound itself is not typically sourced from the chiral pool, chiral versions of related dienols are synthesized and used to achieve enantiospecificity.
For instance, an enantiospecific synthesis of both enantiomers of grandisol was developed, underscoring the importance of controlling stereochemistry which originates from the dienol precursor. capes.gov.br The synthesis of chiral tetrahydro-3-benzazepine motifs, which are important pharmacophores, often relies on chiral pool strategies or catalytic asymmetric synthesis. acs.org The synthesis of (+)-laurokamurene B was accomplished enantioselectively, establishing its absolute configuration, by starting from chiral building blocks that lead to the required dienol intermediate. iisc.ac.in These examples demonstrate that the dienol framework is a valuable platform for asymmetric synthesis, where chirality is introduced early and preserved throughout the reaction sequence to yield a single, desired enantiomer of the final product.
Biomimetic synthesis aims to mimic nature's strategy for building complex molecules, often involving elegant cascade reactions where multiple bonds are formed in a single step. Polyene cyclizations are a classic example of such biomimetic transformations.
Research has shown that chiral catalysts can induce enantioselective biomimetic cyclizations of polyprenoids. researchgate.net The synthesis of (-)-elisapterosin B is based on a biomimetic [5+2] cyclization of a serrulatane diene, a complex molecule whose core structure can be conceptually traced back to acyclic dienol precursors. researchgate.net Furthermore, the total synthesis of okilactomycin (B1677195) has been guided by a hypothesized biogenetic pathway involving an intramolecular Diels-Alder reaction of a linear polyene precursor, demonstrating the power of biomimetic thinking in synthetic design. umn.edu While direct use of this compound in a major biomimetic synthesis is not prominently documented, its structural motif is fundamental to the acyclic polyene substrates required for these powerful cyclization cascades.
Building Block in the Development of New Synthetic Methodologies and Reagents
Beyond its role in targeting specific natural products, this compound and its structural analogues are instrumental in the development and validation of new synthetic reactions and reagents. The predictable yet versatile reactivity of the dienol structure makes it an excellent substrate for testing the scope and limitations of novel transformations.
For example, the bicyclo[3.2.0]heptane system, which can be derived from dienol precursors, is a highly versatile molecular building block. Phototropone (bicyclo[3.2.0]hepta-2,6-dien-7-one ), an isomer of tropone, is a key building block that can be functionalized in numerous ways, including conjugate additions, cycloadditions, and cross-coupling reactions, to create diverse molecular scaffolds. acs.org Its precursor, 6,7-benzobicyclo[3.2.0]hepta-3,6-dien-2-one , was used to generate and study the highly reactive molecule 3,4-benzotropone, advancing the understanding of electrocyclic ring-opening reactions. beilstein-journals.org
The Diels-Alder reaction, a cornerstone of organic synthesis, continually sees new modifications and applications. The dienol framework is fundamental to many dienes used in these reactions for the rapid construction of cyclic systems found in pharmacologically active compounds. rsc.org The use of such building blocks is critical for diverted organic synthesis (DOS), a strategy that aims to create libraries of complex and diverse small molecules for chemical biology and drug discovery.
Future Research Directions and Perspectives for Hepta 3,6 Dien 1 Ol Chemistry
Development of Highly Sustainable and Green Synthetic Routes
The chemical industry's increasing focus on environmental stewardship necessitates the development of green synthetic methodologies for valuable platform chemicals like Hepta-3,6-dien-1-OL. chemistryjournals.net Future research will prioritize moving away from traditional synthetic pathways that often rely on hazardous reagents and generate significant waste. chemistryjournals.net The goal is to design and optimize processes that are not only efficient but also environmentally and economically viable. nih.gov
Key areas of investigation will include:
Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign alternative to conventional chemical catalysts. nih.govmdpi.com Research could focus on identifying or engineering enzymes (e.g., reductases, hydratases) capable of producing this compound from bio-based precursors. This approach operates under mild conditions, typically in aqueous media, minimizing energy consumption and hazardous waste. mdpi.com
Renewable Feedstocks: A major thrust will be the development of synthetic pathways starting from renewable biomass instead of petrochemical sources. This aligns with the principles of a circular economy and reduces the carbon footprint of the chemical's life cycle.
Electro- and Photocatalysis: Electrochemical and photochemical methods represent promising green technologies. nih.govrsc.org Electrosynthesis uses electricity as a "reagent" to drive reactions, avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org Photocatalysis, which utilizes light to energize a catalyst, can enable unique transformations under ambient conditions, further enhancing the process's energy efficiency. nih.gov
Alternative Solvents and Conditions: Research will continue to explore the use of safer, non-toxic, and recyclable solvents like water, supercritical fluids, or ionic liquids to replace traditional volatile organic compounds (VOCs). chemistryjournals.net Furthermore, techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy input compared to conventional heating methods. mdpi.com
Table 1: Potential Green Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Biocatalysis | Use of enzymes or microorganisms to catalyze the synthesis. | High stereoselectivity, mild reaction conditions, reduced waste. nih.govmdpi.com | Discovering or engineering a suitable enzyme with high activity and stability. |
| Electrosynthesis | Employing electricity to drive the chemical transformation. | Avoids stoichiometric chemical reagents, high atom economy, potential for automation. rsc.org | Developing selective electrode materials and optimizing reaction conditions. |
| Photocatalysis | Using light to activate a catalyst for the reaction. | Energy efficient, enables novel reaction pathways. nih.gov | Designing an efficient photocatalyst that absorbs visible light. |
| Microwave-Assisted Synthesis | Utilizing microwave radiation for rapid heating. | Drastically reduced reaction times, improved yields, lower energy consumption. chemistryjournals.netmdpi.com | Scaling up from laboratory to industrial production. |
Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. Future research will leverage a suite of advanced analytical tools to probe the intricate details of reactions involving this compound.
In-Situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FT-IR) and Raman spectroscopy will be invaluable for real-time monitoring of reactions. These methods allow for the direct observation of transient intermediates and catalyst species, providing a dynamic picture of the reaction pathway without the need for quenching and sampling.
Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, more sophisticated multidimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) will be employed to unambiguously determine the structure and stereochemistry of complex products and intermediates derived from this compound. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of products and identifying byproducts, even at trace levels. rsc.org Coupling HRMS with techniques like liquid chromatography (LC) or gas chromatography (GC) allows for the detailed analysis of complex reaction mixtures. researchgate.netijpsr.com
Computational Chemistry: Density Functional Theory (DFT) and other computational methods will play a predictive and explanatory role. benchchem.com These tools can be used to model reaction pathways, calculate transition state energies, and rationalize observed stereochemical outcomes, thereby guiding experimental design and providing insights that are difficult to obtain through experiments alone. researchgate.net
Table 2: Advanced Analytical Techniques for Studying Heptadienol Chemistry
| Technique | Application in Heptadienol Research | Type of Information Gained |
|---|---|---|
| In-Situ FT-IR/Raman | Real-time monitoring of reactions involving the hydroxyl or alkene groups. | Reaction kinetics, detection of transient intermediates, catalyst state. |
| 2D NMR (COSY, HMBC) | Structural elucidation of complex derivatives and reaction products. | Connectivity of atoms, confirmation of regiochemistry. rsc.org |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination of products and intermediates. | Confirmation of molecular formulas, identification of byproducts. rsc.org |
| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. | Mechanistic insights, prediction of reactivity and stereoselectivity. benchchem.comresearchgate.net |
Exploration of this compound in Catalysis and Materials Science
The bifunctional nature of this compound makes it a promising, yet underexplored, building block in both catalysis and materials science. smolecule.com
In materials science , the presence of two polymerizable double bonds suggests its potential as a monomer or cross-linking agent. Future research could investigate its use in:
Polymer Synthesis: Radical or transition-metal-catalyzed polymerization could yield novel polymers with tailored properties. The pendant hydroxyl group could be used for post-polymerization modification, allowing for the introduction of other functionalities.
Advanced Coatings and Resins: As a component in resins, its diene structure could impart specific thermal or mechanical properties, while the hydroxyl group could promote adhesion to various substrates.
In catalysis , the molecule's structure is suitable for designing new ligands for transition-metal complexes. The hydroxyl group and the olefinic moieties can coordinate to a metal center, creating a specific steric and electronic environment. This could lead to the development of novel, highly selective catalysts for reactions such as asymmetric hydrogenation or hydroformylation.
Interdisciplinary Research Integrating Heptadienol Chemistry
The most significant breakthroughs in this compound chemistry will likely emerge from interdisciplinary research. Combining expertise from different fields will be key to unlocking novel applications.
Chemistry and Chemical Engineering: Collaboration between chemists and chemical engineers will be essential to translate promising laboratory-scale green syntheses into viable, scalable industrial processes, including the development of continuous flow reactors. rsc.org
Chemistry and Biology: While isomers of this compound are known to have biological activity, its own biological profile is largely unknown. smolecule.comresearchgate.net Research at the interface of chemistry and biology could explore its potential as a signaling molecule, a pheromone component, or a precursor for bioactive compounds, drawing inspiration from related natural products.
Experimental and Computational Chemistry: A tight feedback loop between experimental synthesis and computational modeling will accelerate discovery. researchgate.net Computational studies can screen potential reaction pathways and catalyst systems, allowing experimentalists to focus on the most promising candidates, saving time and resources.
By pursuing these future research directions, the scientific community can elevate this compound from a simple organic molecule to a valuable component in the toolkit of modern, sustainable chemistry.
Q & A
Q. What are the established synthetic routes for Hepta-3,6-dien-1-OL, and what analytical techniques are critical for structural confirmation?
this compound can be synthesized via intramolecular cycloaddition or allylic oxidation of precursor alcohols, as demonstrated in analogous dienol syntheses (e.g., (4E,6E)-7-phenylhepta-4,6-dien-1-ol) . Key steps include controlling stereochemistry through reaction temperature and catalyst selection (e.g., Lewis acids). Structural confirmation requires:
- NMR spectroscopy (¹H and ¹³C) to verify olefinic proton coupling patterns and carbon environments.
- Mass spectrometry (EI or ESI) to confirm molecular weight and fragmentation patterns.
- IR spectroscopy to identify hydroxyl and C=C stretching vibrations. A comparative table of spectral data from NIST and peer-reviewed studies is essential to validate purity .
Q. What safety protocols should researchers follow when handling this compound in laboratory settings?
While specific safety data for this compound is limited, general guidelines for dienols include:
- Personal protective equipment (PPE): Gloves, lab coats, and eye protection to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.
- Waste disposal: Collect organic waste separately and avoid release into drains . Document all safety measures in the experimental section of manuscripts to ensure reproducibility .
Q. How can researchers access authoritative spectroscopic data for this compound?
Prioritize databases like NIST Chemistry WebBook for validated ¹H/¹³C NMR and IR spectra . Cross-reference with peer-reviewed synthesis studies (e.g., Journal of Organic Chemistry) to resolve discrepancies. For novel derivatives, include raw spectral data in supplementary materials, adhering to journal guidelines for file formats and metadata .
Advanced Research Questions
Q. What experimental design strategies optimize the stereoselective synthesis of this compound derivatives?
- Variable control: Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) to assess impact on diastereomer ratios.
- Mechanistic probes: Use deuterium labeling or computational modeling (DFT) to study transition states and regioselectivity .
- In-line analytics: Employ HPLC or GC-MS to monitor reaction progress in real time . Document all optimization attempts in the "Experimental Design" section of research proposals to justify final protocols .
Q. How should researchers address contradictions in reported reaction yields or spectroscopic data across studies?
- Critical literature review: Identify variables differing between studies (e.g., purification methods, instrumentation calibration) .
- Reproducibility trials: Repeat key experiments under documented conditions to verify results.
- Data transparency: Publish raw NMR files and chromatograms in supplementary materials to enable third-party validation . Contradictions often arise from unaccounted variables (e.g., trace moisture in solvents); use control experiments to isolate these factors .
Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?
- Molecular modeling: Density Functional Theory (DFT) calculations to predict orbital interactions and transition-state geometries.
- Docking studies: For biological applications, simulate ligand-receptor binding using software like AutoDock . Validate computational predictions with experimental kinetics (e.g., rate constant measurements) and highlight limitations in the discussion section .
Q. How can researchers ensure reproducibility of this compound synthesis across laboratories?
- Detailed protocols: Specify equipment brands, solvent lot numbers, and purification techniques (e.g., column chromatography gradients) .
- Inter-lab collaboration: Share aliquots of starting materials to control for supplier variability.
- Data repositories: Upload reaction conditions and spectral data to platforms like Zenodo, using FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
